(5Z)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione
Overview
Description
(5Z)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H17FN2O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-fluorobenzyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4-imidazolidinedione is 376.12232057 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Chemical synthesis and structural elucidation of similar compounds have been extensively studied. For instance, the synthesis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones demonstrates the broad spectrum of biological activities of such derivatives, indicating potential for diverse applications in medicinal chemistry and drug design (Popov-Pergal et al., 2010). This suggests that "3-(2-fluorobenzyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4-imidazolidinedione" could similarly be synthesized and structurally analyzed for potential bioactivity.
Potential Anticancer Applications
Research on compounds with related structures, such as novel N-benzyl aplysinopsin analogs, has shown significant in vitro cytotoxicity against human tumor cell lines, pointing to potential applications in cancer treatment (Penthala et al., 2011). This hints at the possible exploration of "3-(2-fluorobenzyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4-imidazolidinedione" for similar anticancer applications.
Antibacterial and Antifungal Activity
The synthesis and characterization of related compounds, like 2-(6-methoxy-2-naphthyl)propionamide derivatives, have revealed significant antibacterial and antifungal activities. These findings suggest a potential avenue for the development of new antimicrobial agents (Helal et al., 2013). Therefore, "3-(2-fluorobenzyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4-imidazolidinedione" could also be investigated for its antimicrobial properties.
Properties
IUPAC Name |
(5Z)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-28-20-11-10-14-6-2-4-8-16(14)17(20)12-19-21(26)25(22(27)24-19)13-15-7-3-5-9-18(15)23/h2-12H,13H2,1H3,(H,24,27)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHYRLPDSBUQV-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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